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Introduction to Aderbasib and Its Therapeutic Relevance

Aderbasib (INCB007839) is a potent, orally active, low nanomolar hydroxamate-based inhibitor that
selectively targets ADAM10 and ADAM17 metalloproteinases [1]. These proteases play critical roles in
regulating vascular integrity through the shedding of key membrane-bound proteins. Research demonstrates
that ADAM17 inhibition significantly reduces vascular permeability and pre-metastatic niche formation in
colorectal cancer models, highlighting its potential therapeutic value [2]. The compound has been
investigated in various cancer contexts, including diffuse large B-cell non-Hodgkin lymphoma, HER2+

breast cancer, and gliomas [1].

Mechanism of Action: ADAM17 Inhibition and Vascular Integrity

The following diagram illustrates the molecular mechanism by which Aderbasib modulates vascular

permeability through ADAM17 inhibition:
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Molecular Mechanism of Aderbasib in Regulating Vascular Permeability
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ADAM17 (TNF-a converting enzyme) is a transmembrane protease responsible for shedding over 80
membrane-associated substrates, including cytokines (TNF-a), cytokine receptors (IL-6R, TNFR), and
adhesion molecules (VE-cadherin) [3] [4] [5]. Through its proteolytic activity, ADAM17 regulates
inflammation, immune responses, and endothelial barrier function. Tumor-derived exosomal ADAM17 has
been shown to enhance vascular permeability by influencing VE-cadherin cell membrane localization,
facilitating tumor metastasis [2]. Aderbasib directly inhibits this process by binding to the zinc-dependent

catalytic domain of ADAM17, thereby maintaining vascular integrity.

Quantitative Data Summary of Aderbasib Efficacy

Table 1: Experimental Efficacy Data of Aderbasib in Preclinical Models
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Key Findings

Reference

In Vitro ADAM N/A (enzyme assay) IC5q: Low nanomolar range for both [1]
Inhibition ADAM10 and ADAM17
CRC Liver 30 mg/kg, oral, every 3  Significant reduction in liver metastasis; [2]
Metastasis days decreased vascular leakage
(Mouse)
CRC Lung 30 mg/kg, oral, every 3  Inhibition of pre-metastatic niche [2]
Metastasis days formation; reduced Evans blue
(Mouse) extravasation
Glioma Xenograft 50 mg/kg, Robust inhibition of pediatric [1]
(Mouse) intraperitoneal, glioblastoma growth

5x/week

Exosomal

3 mg/kg (JG26

Selective ADAM17 inhibition reduced

[2]

ADAM17 Inhibition inhibitor, IV) CRC metastasis in vivo

Table 2: Experimental Models for Assessing Vascular Permeability

Assessment Method Specific Readouts Application in Aderbasib Studies

Rhodamine-B dextran flux;
TEER measurements

Transwell Endothelial Quantified endothelial barrier integrity

Permeability after ADAM17 inhibition [2]

In Vivo Vascular Evans blue extravasation; Demonstrated reduced vascular

Leakage tissue dye quantification permeability in metastasis models [2]
Circulating Tumor

Cells (CTCs)

Blood sample analysis; CTC Correlation between vascular integrity

enumeration and metastasis reduction [2]

Metastatic Nodule H&E staining; pathological Validated reduced metastasis in

Counting section analysis Aderbasib-treated groups [2]
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Experimental Protocols

4.1 In Vitro Endothelial Permeability Assay

Purpose: To evaluate the effect of Aderbasib on endothelial barrier function in the context of ADAM17-

mediated vascular permeability.

Materials:

¢ Human umbilical vein endothelial cells (HUVECSs) or human pulmonary microvascular endothelial
cells (HPMECSs)

e Aderbasib (prepare 10 mM stock solution in DMSO)

e Transwell plates (0.4 uym pore size)

e Rhodamine B isothiocyanate-dextran (MW ~70,000)

¢ CRC-derived exosomes (isolated via ultracentrifugation)

e Fluorescence plate reader

Method:

e Culture HUVECs/HPMECs in ECM medium supplemented with low-serum growth supplement until
forming confluent monolayers on Transwell inserts.

e Pre-treat cells with Aderbasib (0.1-10 uM) or vehicle control for 2 hours.

e Add CRC-derived exosomes (10 pg/mL) to the upper chamber to stimulate ADAM17 activity.

¢ Add rhodamine B-dextran (20 mg/mL) to the upper chamber and incubate for 1-2 hours.

¢ Collect aliquots from the lower chamber and measure fluorescence (excitation: 555 nm; emission:
576 nm).

¢ Calculate permeability coefficients based on standard curves and normalize to controls.

Note: Include controls with ADAM17-selective inhibitor JG26 (2-5 pM) for comparison [2].

4.2 In Vivo Metastasis and Vascular Permeability Model

Purpose: To assess the effect of Aderbasib on vascular permeability and metastasis formation in preclinical

models.

Materials:

e Athymic BALB/c-nu/nu mice (6-week-old)
e CRC cells (e.g., HCT-116)
e Aderbasib (prepared in formulation for oral administration)
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e Evans blue dye
¢ Isoflurane anesthesia system

Method:

e Establish orthotopic CRC model by injecting 2x10® CRC cells into the mesentery at the tail end of the
cecum.

¢ Administer Aderbasib (30 mg/kg) or vehicle control orally every three days starting post-implantation.

e For vascular permeability assessment, inject Evans blue dye (20 mg/mL in saline) intravenously 60
days post-implantation.

e After 30 minutes, perfuse mice with saline to remove circulating dye.

e Harvest lungs and livers, weigh tissues, and extract Evans blue using formamide (55°C, 24 hours).

e Measure absorbance of extracted dye at 610 nm and calculate Evans blue index (ug dye/mg tissue).

¢ Quantify metastatic nodules in liver and lung tissues through H&E staining of serial sections.

Note: Monitor circulating tumor cells (CTCs) through cardiac puncture and blood analysis for additional

metastasis validation [2].

Formulation and Pharmacokinetic Considerations

For in vivo studies, Aderbasib can be formulated for oral administration using 2% DMSO, 2% Tween 80,
48% PEG300, and 48% water [1]. The compound demonstrates oral bioavailability and effectively crosses
endothelial barriers to reach therapeutic concentrations at target sites. When designing permeability studies,
consider that Aderbasib's hydroxamate-based structure contributes to its zinc-binding capacity and

inhibitory activity against both ADAM10 and ADAM17 [1].

Troubleshooting and Technical Notes

e Cell Culture Considerations: Use exosome-depleted FBS (prepared via overnight centrifugation at
100,000x%g) for all endothelial cell cultures to eliminate confounding exosomal effects [2].

¢ Inhibitor Specificity: While Aderbasib inhibits both ADAM10 and ADAM17, include selective
ADAML17 inhibitors (e.g., JG26) as controls to differentiate mechanism-specific effects [2].

e Exosome Characterization: Validate exosome preparations using transmission electron microscopy
and Nanosight tracking analysis to ensure quality and consistency between experiments [2].

e Optimal Timing: For in vivo metastasis studies, initiate Aderbasib treatment concurrently with or
shortly after tumor cell implantation to effectively target the early stages of pre-metastatic niche
formation [2].
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Conclusion

Aderbasib represents a promising therapeutic agent for conditions characterized by pathological vascular
permeability, particularly cancer metastasis. The protocols outlined herein provide robust methodologies for
evaluating its efficacy in both in vitro and in vivo systems. The comprehensive data generated through these
approaches can support investigational new drug applications and guide clinical development strategies for

ADAM17-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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